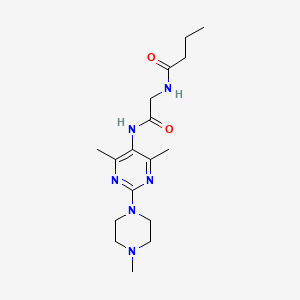

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl and methylpiperazine groups, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of dimethyl and methylpiperazine groups. The final step involves the attachment of the butyramide moiety. Common reagents used in these reactions include dimethyl sulfate, piperazine, and butyric anhydride. Reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alkanes .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including cancer and neurological disorders .

Industry

In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mécanisme D'action

The mechanism by which N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to interact with these targets, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.

1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrimidine ring but have different functional groups and applications.

Uniqueness

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with a piperazine moiety and an amide functional group. Its IUPAC name reveals its intricate design, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N5O |

| Molecular Weight | 291.38 g/mol |

| CAS Number | 247118-06-5 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

This compound interacts with specific molecular targets within cells. Its primary mechanism involves the inhibition of tyrosine kinases, which are critical in regulating cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and potentially halt tumor growth .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays such as DPPH and ABTS radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which can contribute to oxidative stress and related diseases.

| Assay Type | EC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.3 |

| ABTS Radical Scavenging | 18.7 |

The results indicate that this compound exhibits significant antioxidant activity compared to standard antioxidants like vitamin C .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, it showed notable efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Study on Breast Cancer : A study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in MCF-7 xenograft models, showcasing its potential as an anti-cancer agent.

- Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

- Combination Therapy : Preliminary findings suggest that when used in combination with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines.

Propriétés

IUPAC Name |

N-[2-[[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O2/c1-5-6-14(24)18-11-15(25)21-16-12(2)19-17(20-13(16)3)23-9-7-22(4)8-10-23/h5-11H2,1-4H3,(H,18,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRFKHWWYDLBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.